molecular formula C6H3Br2F2NO B2742632 2,6-Dibromo-4-(difluoromethoxy)pyridine CAS No. 1214326-08-5

2,6-Dibromo-4-(difluoromethoxy)pyridine

Cat. No.: B2742632
CAS No.: 1214326-08-5
M. Wt: 302.901
InChI Key: LHFLWZFKMZXQRF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3Br2F2NO. It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a difluoromethoxy group at the 4 position, and a pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(difluoromethoxy)pyridine typically involves the bromination of 4-(difluoromethoxy)pyridine. One common method includes the following steps:

    Starting Material: 4-(difluoromethoxy)pyridine.

    Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a 2,6-diamino-4-(difluoromethoxy)pyridine derivative.

Scientific Research Applications

2,6-Dibromo-4-(difluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The bromine atoms and the difluoromethoxy group can participate in various binding interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methoxypyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2,6-Dichloro-4-(difluoromethoxy)pyridine: Similar structure but with chlorine atoms instead of bromine atoms.

    2,6-Dibromo-4-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

2,6-Dibromo-4-(difluoromethoxy)pyridine is unique due to the presence of both bromine atoms and the difluoromethoxy group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2,6-dibromo-4-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFLWZFKMZXQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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